tert-butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate
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Overview
Description
tert-Butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate typically involves the protection of the amino group using tert-butyl carbamate. The process may include steps such as nitrosation, reduction, esterification, amino group protection, and condensation . The use of tert-butyl dicarbonate (Boc) as a protecting group is common, and it can be removed under acidic conditions such as trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for carbamates often involve the use of amines, carbon dioxide, and halides in the presence of catalysts like cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and other bioactive molecules .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It is also employed in the synthesis of peptide-based drugs .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It is also utilized in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The tert-butyl group provides stability, while the amino group allows for interactions with biological molecules .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl (5-hydroxypentyl)carbamate: Another carbamate with a different functional group.
tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: A more complex carbamate with additional functional groups.
Uniqueness: tert-Butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H20N4O2 |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-1-propan-2-ylpyrazol-4-yl)carbamate |
InChI |
InChI=1S/C11H20N4O2/c1-7(2)15-9(12)8(6-13-15)14-10(16)17-11(3,4)5/h6-7H,12H2,1-5H3,(H,14,16) |
InChI Key |
OKDXJZVYJKMPRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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